molecular formula C7H13N5O B13312312 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-ethylpropanamide

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-ethylpropanamide

Cat. No.: B13312312
M. Wt: 183.21 g/mol
InChI Key: GTAQQVCIUBQBFO-UHFFFAOYSA-N
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Description

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-ethylpropanamide is a compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The triazole ring is known for its diverse biological activities and is a common scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-ethylpropanamide can be achieved through multiple pathways. One common method involves the reaction of succinic anhydride with aminoguanidine hydrochloride, followed by the introduction of various amines. The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. For aliphatic amines, the reaction proceeds via nucleophilic opening of the succinimide ring and subsequent recyclization of the triazole ring under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation in the synthesis process can significantly reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-ethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, oxides, and reduced forms of the compound. These products can have different biological activities and applications.

Scientific Research Applications

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-ethylpropanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-ethylpropanamide involves its interaction with specific molecular targets and pathways. The triazole ring can inhibit certain enzymes, leading to various biological effects. For example, it can act as a competitive inhibitor of enzymes involved in histidine production . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-triazoles such as 3-amino-1,2,4-triazole and its derivatives . These compounds share the triazole ring structure but differ in their substituents and biological activities.

Uniqueness

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-ethylpropanamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C7H13N5O

Molecular Weight

183.21 g/mol

IUPAC Name

2-(3-amino-1,2,4-triazol-1-yl)-N-ethylpropanamide

InChI

InChI=1S/C7H13N5O/c1-3-9-6(13)5(2)12-4-10-7(8)11-12/h4-5H,3H2,1-2H3,(H2,8,11)(H,9,13)

InChI Key

GTAQQVCIUBQBFO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(C)N1C=NC(=N1)N

Origin of Product

United States

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